molecular formula C18H19NO B1243702 N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS No. 134865-73-9

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B1243702
CAS No.: 134865-73-9
M. Wt: 265.3 g/mol
InChI Key: YNMJUMQDPHRKTA-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a complex organic compound with a unique structure that includes a naphthalene ring fused with a tetrahydro-phenyl group.

Preparation Methods

The synthesis of N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-4-phenyl-2-naphthalenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13(20)19-16-11-15-9-5-6-10-17(15)18(12-16)14-7-3-2-4-8-14/h2-10,16,18H,11-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMJUMQDPHRKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436956
Record name Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134865-73-9
Record name Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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NC1Cc2ccccc2C(c2ccccc2)C1
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Synthesis routes and methods II

Procedure details

To a solution of 180 mg (0.80 mmol) of 4-phenyl-2-aminotetraline HCl in 3.5 ml ethyl acetate and 2.0 ml water, was added 360 mg of sodium acetate. To this mixture 0.6 ml of acetic anhydride was then added and the mixture was stirred for 24 hrs. The addition of 2 ml of water resulted in the formation of two layers. After separation, the water layer was extracted twice with ethyl acetate. The combined organic layers were washed 3 times with a saturated solution of sodium bicarbonate and once with a saturated solution of sodium chloride. After drying over magnesium sulfate, the organic solution was evaporated under reduced pressure to yield 4-phenyl-2-acetamidotetralin as a white solid (170 mg, 79%).
Name
4-phenyl-2-aminotetraline HCl
Quantity
180 mg
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reactant
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360 mg
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3.5 mL
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solvent
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2 mL
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0.6 mL
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2 mL
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